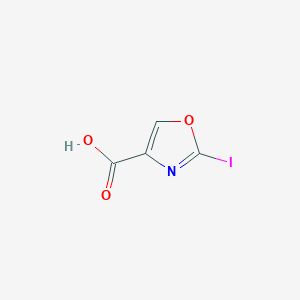

2-Iodoxazol-4-carbonsäure

Übersicht

Beschreibung

2-Iodooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H2INO3 and its molecular weight is 238.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Iodooxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodooxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioaktive Pilzmetabolite

Derivate der 2-Iodoxazol-4-carbonsäure wurden aus dem pflanzenpathogenen Pilz Phoma macrostoma isoliert, um nach neuen bioaktiven Pilzmetaboliten zu suchen . Diese Verbindungen wurden auf ihre antimikrobielle Aktivität gegen eine Reihe von Bakterien und Pilzen untersucht . Die neue Verbindung zeigte eine schwache bis moderate antimikrobielle Aktivität .

Anti-Biofilm-Aktivitäten

Die Verbindungen störten auch die Biofilmbildung von Staphylococcus aureus und hemmten die Biofilmbildung bei 250 µg/mL jeweils um 65 %, 75 %, 79 % und 76 % . Die Verbindungen zeigten auch eine moderate Aktivität gegen S. aureus-Biofilme, die bereits gebildet wurden, wobei die höchste Hemmung bei 250 µg/mL jeweils 75 % und 73 % betrug .

Metallfreie Syntheserouten

Im Bereich der Arzneimittelforschung ist Isoxazol ein fünfgliedriger heterocyclischer Rest, der häufig in vielen im Handel erhältlichen Medikamenten vorkommt . Angesichts ihrer enormen Bedeutung ist es immer unerlässlich, neue umweltfreundliche Synthesestrategien zu entwickeln . Dieser Übersichtsartikel beleuchtet einen umfassenden Überblick über die potenzielle Anwendung metallfreier Syntheserouten für die Synthese von Isoxazolen mit signifikantem biologischem Interesse .

Wirkmechanismus

Remember to always handle chemical substances like 2-Iodooxazole-4-carboxylic acid with care, following appropriate safety procedures, as they can have harmful effects . If you’re working in a lab, always refer to the Material Safety Data Sheet (MSDS) for information on handling and safety procedures.

Biochemische Analyse

Biochemical Properties

2-Iodooxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to inhibit certain enzymes, thereby modulating the oxidative stress pathways. Additionally, 2-Iodooxazole-4-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

2-Iodooxazole-4-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-Iodooxazole-4-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Iodooxazole-4-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, 2-Iodooxazole-4-carboxylic acid has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodooxazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Iodooxazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Iodooxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific cellular pathways. At high doses, 2-Iodooxazole-4-carboxylic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

2-Iodooxazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, 2-Iodooxazole-4-carboxylic acid has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in cellular energy production .

Subcellular Localization

The subcellular localization of 2-Iodooxazole-4-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Iodooxazole-4-carboxylic acid has been observed to localize in the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .

Eigenschaften

IUPAC Name |

2-iodo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPHCGBZIJBDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741788 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257849-68-5 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

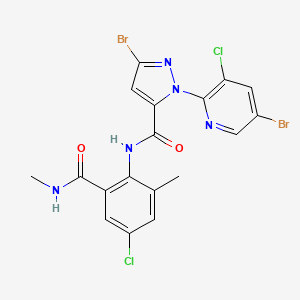

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)